
Del-22379
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DEL-22379 est un inhibiteur de petite molécule qui cible la dimérisation de la kinase extracellulaire régulée par le signal (ERK). Il a montré un potentiel dans la prévention de la progression tumorale en inhibant la dimérisation d'ERK sans affecter sa phosphorylation. Ce composé a été étudié de manière approfondie pour son rôle dans le traitement du cancer, en particulier dans les tumeurs présentant une activation aberrante de la voie de signalisation RAS-ERK .
Applications De Recherche Scientifique
DEL-22379 has been extensively studied for its potential applications in cancer treatment. It has shown efficacy in inhibiting the growth of tumor cells harboring RAS-ERK pathway oncogenes. In animal models, this compound has been shown to induce apoptosis and prevent tumor progression and metastasis . Additionally, it has been used in research to understand the role of ERK dimerization in cancer and to develop new therapeutic strategies targeting this pathway .
Mécanisme D'action
Target of Action
Del-22379 is an ERK dimerization inhibitor . It readily binds to ERK2, a protein kinase that plays a crucial role in the RAS-to-ERK signaling pathway . This pathway is essential for various cellular functions, including proliferation and differentiation .
Mode of Action
This compound inhibits ERK dimerization, a process that occurs upon phosphorylation . The dimerized ERK proteins can transport into the nucleus or stay in the cytoplasm to activate cytoplasmic substrates . This compound has been reported to inhibit ERK dimerization without altering the ERK phosphorylation level .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ERK signaling pathway . This pathway is activated by extracellular stimulation, leading to the formation of a GTP-binding complex by the RAS family proteins. This is followed by the sequential phosphorylation of the downstream kinase module: RAF, MEK, and ERK . Once phosphorylated, ERK can activate a broad spectrum of nuclear and cytoplasmic substrates .
Pharmacokinetics
It’s known that this compound readily binds to erk2 with a kd estimated in the low micromolar range, though binding is detectable even at low nanomolar concentrations .
Result of Action
This compound has demonstrated significant anti-tumor effects, particularly against BRAF-mutant cells . It impairs upstream ERK activation in BRAF-mutant cells, attenuating cell viability and metastasis-related processes . In vivo, tumor growth and dissemination were strongly reduced for BRAF-mutant cells .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, the specific driver mutation for thyroid cancer onset and progression should be considered for experimental and clinical approaches . .
Analyse Biochimique
Biochemical Properties
Del-22379 plays a significant role in biochemical reactions by inhibiting the dimerization of ERK. This inhibition occurs through direct binding to the dimerization interface of ERK, with an inhibitory concentration (IC50) of approximately 500 nanomolar . By preventing ERK dimerization, this compound disrupts the downstream signaling cascade, which includes the activation of various transcription factors and kinases such as ELK and RSK1 . This disruption leads to the induction of apoptosis in cancer cells harboring mutations in the RAS-ERK pathway .
Cellular Effects
This compound has been shown to exert profound effects on various cell types, particularly cancer cells. In BRAF-mutant anaplastic thyroid carcinoma cells, this compound impairs ERK activation, leading to reduced cell viability and metastasis-related processes . Additionally, this compound modulates the transcriptional landscape of these cells, resulting in altered gene expression profiles . In vivo studies have demonstrated that this compound significantly reduces tumor growth and dissemination in BRAF-mutant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the dimerization interface of ERK, thereby preventing its dimerization and subsequent activation . This inhibition does not affect the phosphorylation status of ERK, allowing it to remain in its monomeric form . The disruption of ERK dimerization impedes the activation of downstream targets, including transcription factors and kinases, ultimately leading to apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity over extended periods . Long-term studies have shown that this compound continues to induce apoptosis and inhibit tumor progression in various cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 15 milligrams per kilogram administered intraperitoneally, this compound effectively inhibits tumor progression and metastasis in xenograft models . Higher doses have been associated with increased toxicity, highlighting the importance of optimizing dosage to balance efficacy and safety . Threshold effects have been observed, with lower doses being insufficient to achieve significant therapeutic outcomes .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit ERK dimerization and contribute to the overall therapeutic effects of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound exhibits good cell permeability, allowing it to reach intracellular targets effectively . This compound accumulates in tumor tissues, where it exerts its inhibitory effects on ERK dimerization . The distribution pattern within different tissues and its impact on localization are critical factors influencing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with ERK to prevent its dimerization . The compound does not appear to affect the nuclear translocation of ERK, allowing it to remain in the cytoplasm and inhibit downstream signaling .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du DEL-22379 implique plusieurs étapes, en commençant par la préparation d'intermédiaires. L'un des intermédiaires clés est préparé par condensation de l'acide 2-oxoindoline-5-carboxylique avec divers aldéhydes aromatiques. L'étape finale implique la condensation de l'intermédiaire avec le 1-naphtaldéhyde pour produire le this compound .
Méthodes de production industrielle : la synthèse implique généralement des techniques de synthèse organique standard, notamment des réactions de condensation, des étapes de purification et une caractérisation utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) et la spectroscopie de résonance magnétique nucléaire (RMN) .
Analyse Des Réactions Chimiques
Types de réactions : Le DEL-22379 subit principalement des réactions de substitution au cours de sa synthèse. Le composé est conçu pour inhiber la dimérisation d'ERK, et sa structure chimique lui permet d'interagir avec des cibles moléculaires spécifiques sans subir de transformations chimiques significatives .
Réactifs et conditions courants : Les réactifs courants utilisés dans la synthèse du this compound comprennent l'acide 2-oxoindoline-5-carboxylique, divers aldéhydes aromatiques et le 1-naphtaldéhyde. Les réactions sont généralement effectuées dans des conditions douces, avec un contrôle minutieux de la température et du pH pour garantir un rendement élevé et une pureté élevée .
Principaux produits formés : Le principal produit formé à partir de la synthèse du this compound est le composé final lui-même. Au cours de la synthèse, des intermédiaires sont formés, qui sont ensuite convertis en this compound par des réactions subséquentes .
Applications de la recherche scientifique
Le this compound a été étudié de manière approfondie pour ses applications potentielles dans le traitement du cancer. Il a montré une efficacité dans l'inhibition de la croissance des cellules tumorales hébergeant des oncogènes de la voie RAS-ERK. Chez les modèles animaux, le this compound a montré qu'il induisait l'apoptose et empêchait la progression et la métastase tumorale . De plus, il a été utilisé dans la recherche pour comprendre le rôle de la dimérisation d'ERK dans le cancer et pour développer de nouvelles stratégies thérapeutiques ciblant cette voie .
Mécanisme d'action
Le this compound exerce ses effets en inhibant la dimérisation d'ERK, une étape clé dans l'activation de la voie de signalisation ERK. En se liant à l'interface de dimérisation d'ERK, le this compound empêche la formation de dimères d'ERK, bloquant ainsi la signalisation en aval qui conduit à la croissance et à la progression tumorale . Ce mécanisme est unique car il n'affecte pas la phosphorylation d'ERK, qui est une cible courante pour d'autres inhibiteurs .
Comparaison Avec Des Composés Similaires
Le DEL-22379 est unique dans sa capacité à inhiber la dimérisation d'ERK sans affecter sa phosphorylation. D'autres composés ciblant la voie ERK, tels que le vemurafenib et le dabrafenib, inhibent principalement la phosphorylation d'ERK et sont souvent sujets à des mécanismes de résistance en raison de la réactivation de la voie . Des composés similaires au this compound comprennent divers analogues qui ont été synthétisés et évalués pour leurs taux d'inhibition sur des lignées cellulaires tumorales. Certains de ces analogues comprennent les composés 5h, 9c, 9e et 9h, qui ont montré une puissance comparable à celle du this compound .
Propriétés
IUPAC Name |
N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-33-19-6-8-23-20(15-19)17(16-27-23)13-22-21-14-18(5-7-24(21)29-26(22)32)28-25(31)9-12-30-10-3-2-4-11-30/h5-8,13-16,27H,2-4,9-12H2,1H3,(H,28,31)(H,29,32)/b22-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQUULPXCZAKMS-XKZIYDEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C=C3C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC=C2/C=C\3/C4=C(C=CC(=C4)NC(=O)CCN5CCCCC5)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
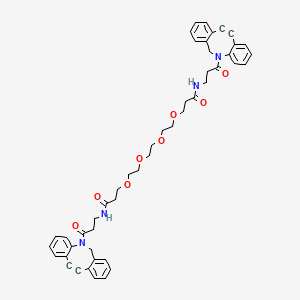
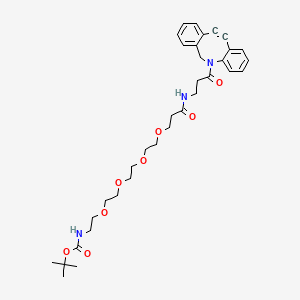
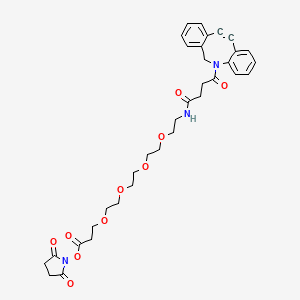
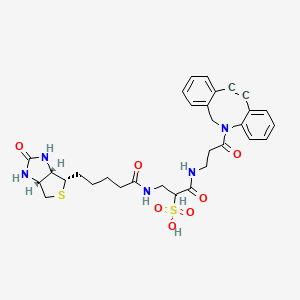
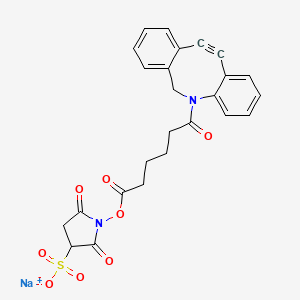

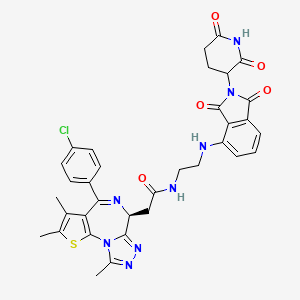

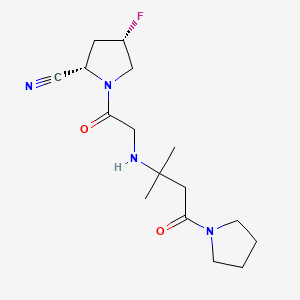

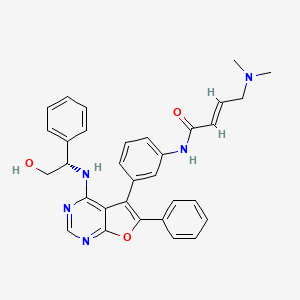
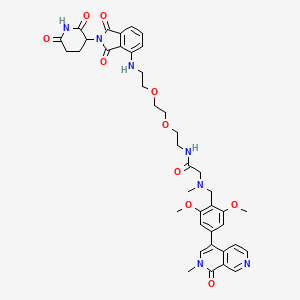
![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

